
(R)-2-(Methylamino)-2-phenylethanol
Overview
Description
OSM-S-343 is a chemical compound with the systematic name N-(2,4-difluorophenyl)-2-[(2-methoxyphenyl)amino]-5-methylbenzamide. It falls within the class of organic compounds known as anilides. Anilides are compounds containing an aniline moiety (a benzene ring with an amino group at the 1-position) linked to a carbonyl group at the 2-position. OSM-S-343 has gained attention due to its potential biological activities and applications .
Preparation Methods
The synthetic routes for OSM-S-343 involve the following steps:
Step 1: Start with 2,4-difluoroaniline.
Step 2: React 2,4-difluoroaniline with 2-methoxybenzoyl chloride to form the amide linkage.
Step 3: Introduce the methyl group at the 5-position of the benzamide ring using appropriate reagents.
Step 4: Isolate and purify OSM-S-343.
Industrial production methods may vary, but the above steps outline the core synthetic pathway.
Chemical Reactions Analysis
OSM-S-343 can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions, leading to the formation of oxidative products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: OSM-S-343 can undergo nucleophilic substitution reactions at the amide nitrogen or other reactive sites. Common reagents include Lewis acids, bases, and transition metal catalysts.
Major products formed from these reactions include derivatives with modified substituents or functional groups.
Scientific Research Applications
Medicine: Researchers explore its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer effects.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Studies examine its interactions with biological targets.
Mechanism of Action
The exact mechanism by which OSM-S-343 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors, modulating cellular pathways.
Comparison with Similar Compounds
While OSM-S-343 shares structural features with other anilides, its unique combination of substituents and functional groups sets it apart. Similar compounds include related benzamides and anilides used in medicinal chemistry.
Properties
IUPAC Name |
(2R)-2-(methylamino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452458 | |
| Record name | (R)-2-(Methylamino)-2-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84773-28-4 | |
| Record name | (R)-2-(Methylamino)-2-phenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



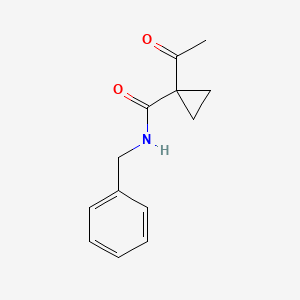





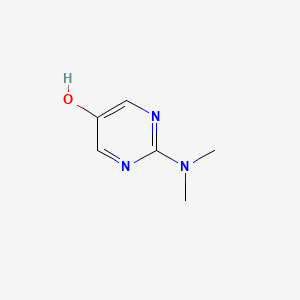
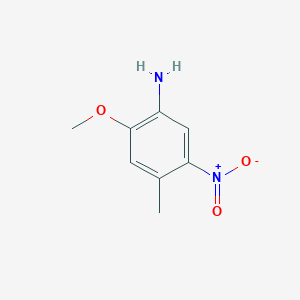
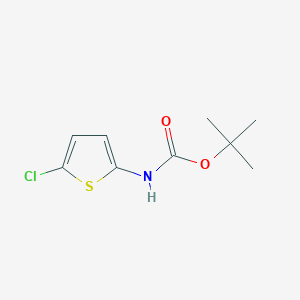
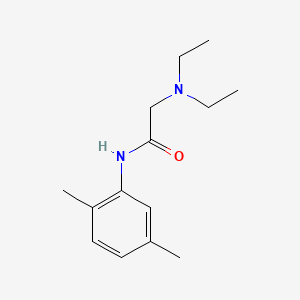
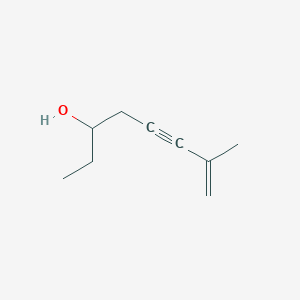
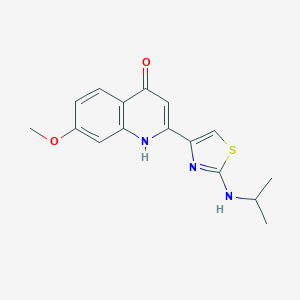
![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)
